5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole
Overview
Description
The compound “5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a phenyl group and a 2-chloro-6-fluorophenylmethyl group .
Scientific Research Applications
Crystal Structure and Intermolecular Interactions
- A variety of triazole derivatives, including the closely related 5-(2-(p-chlorophenylbenzimidazol-1-yl-methyl)-4-(3-fluorophenyl)-2,4-dihydro-[1,2,4]-triazole-3-thione (G6C), exhibit specific crystal structures and intermolecular hydrogen bonds between the amino group of the triazole and the nitrogen atom of benzimidazole, indicative of the complex structural arrangements these compounds can form (Karayel et al., 2015).
Synthesis and Characterization
- Synthesis and characterization of a new class of 1,2,4-triazole derivatives, specifically 3-(3,4-substituted-phenyl)-4-(4-fluorophenyl)- 5-methyl-4H-1,2,4-triazoles, have been conducted, highlighting the structural diversity and potential for customization in these compounds (Desabattina et al., 2014).
Antimicrobial Studies
- Novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities, indicating the potential for these compounds to act as antimicrobial agents, with halogen substituted compounds showing enhanced activity (Desabattina et al., 2014).
Antitumor Activity
- Certain triazole derivatives carrying the 2,4-dichloro-5-fluorophenyl moiety have been synthesized and demonstrated in vitro antitumor activity against a variety of cancer cell lines, illustrating the potential therapeutic applications of these compounds (Bhat et al., 2009).
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and agrochemicals. Compounds containing this ring often exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical pathways
Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Given the wide range of activities associated with 1,2,4-triazole derivatives, it’s likely that the compound could interact with multiple pathways .
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3/c16-12-7-4-8-13(17)11(12)9-14-18-15(20-19-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMONQURYKAVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CC3=C(C=CC=C3Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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